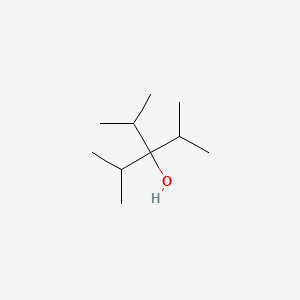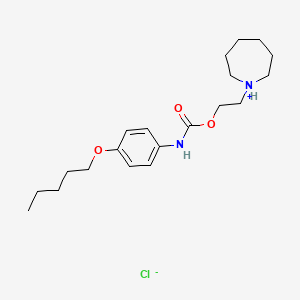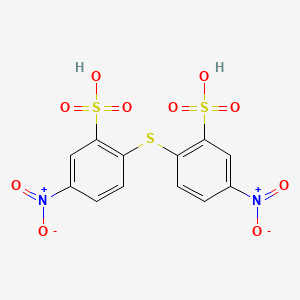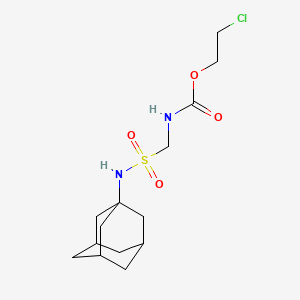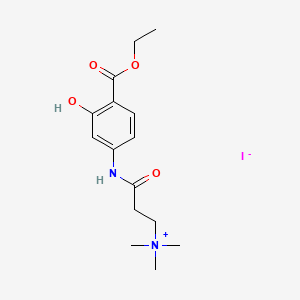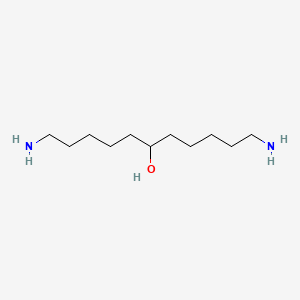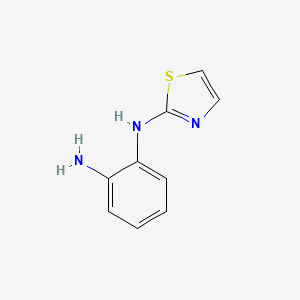
N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine is a heterocyclic compound that contains both a thiazole ring and a benzene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-Thiazol-2-yl)benzene-1,2-diamine typically involves the reaction of 2-aminothiophenol with an appropriate benzene derivative under specific conditions. One common method is the condensation reaction between 2-aminothiophenol and o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of N1-(1,3-Thiazol-2-yl)benzene-1,2-diamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH~3~COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~), alkylating agents (R-X)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N1-(1,3-Thiazol-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
N~1~-(1,3-Thiazol-2-yl)benzene-1,2-diamine can be compared with other thiazole-containing compounds such as:
Benzothiazole: Similar structure but lacks the additional amine group on the benzene ring.
Thiazole: Basic thiazole ring without the benzene moiety.
2-Aminothiazole: Contains an amine group on the thiazole ring but does not have the benzene ring.
Properties
CAS No. |
50473-81-9 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
2-N-(1,3-thiazol-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H9N3S/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-6H,10H2,(H,11,12) |
InChI Key |
GBJLRZLHTJTIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


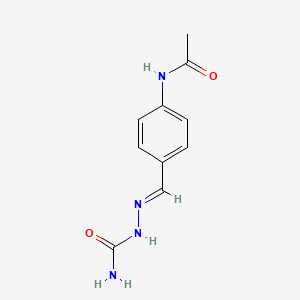


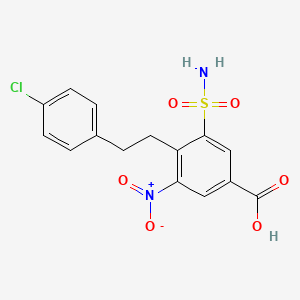

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)


